(Z)-1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)prop-2-en-1-one
Description
(Z)-1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)prop-2-en-1-one is a synthetic organic compound that features a benzodioxole ring and a nitroaniline moiety
Properties
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-14(11-4-5-15-16(8-11)23-10-22-15)6-7-17-12-2-1-3-13(9-12)18(20)21/h1-9,17H,10H2/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFFMHGEFIYPQU-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CNC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C\NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)prop-2-en-1-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-nitroaniline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)prop-2-en-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Substitution: The benzodioxole ring and the nitroaniline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium dithionite.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Reduction: Formation of (Z)-1-(1,3-benzodioxol-5-yl)-3-(3-aminoanilino)prop-2-en-1-one.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies could focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (Z)-1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)prop-2-en-1-one could be explored as a lead compound for drug development. Its structural features might be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its molecular targets and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-nitroanilino)prop-2-en-1-one: Similar structure but with the nitro group in a different position.
(Z)-1-(1,3-benzodioxol-5-yl)-3-(3-aminoanilino)prop-2-en-1-one: Reduced form with an amino group instead of a nitro group.
(Z)-1-(1,3-benzodioxol-5-yl)-3-(3-chloroanilino)prop-2-en-1-one: Substituted with a chlorine atom instead of a nitro group.
Uniqueness
(Z)-1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)prop-2-en-1-one is unique due to the presence of both the benzodioxole ring and the nitroaniline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
